molecular formula C24H26N4O2S B2594095 N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899747-13-8

N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2594095
CAS RN: 899747-13-8
M. Wt: 434.56
InChI Key: YTEGWHYWKIUXAN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

Research on pyridine derivatives indicates that compounds with structural similarities have been evaluated for their potential as insecticides. For example, a study presented various pyridine derivatives synthesized and tested for toxicity against the cowpea aphid, with one compound showing approximately four times the insecticidal activity of acetamiprid, a commonly used insecticide. This suggests that compounds like "N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" could have potential applications in agriculture as part of pest control strategies (Bakhite et al., 2014).

Antitumor Activity

Another area of application for structurally related compounds is in the development of antitumor agents. A study on novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity in vitro, suggesting the potential of quinazolinone derivatives in cancer therapy. The detailed analysis of these compounds showed significant potency against various cancer cell lines, highlighting the therapeutic promise of similar compounds in oncology (Al-Suwaidan et al., 2016).

Structural and Property Studies

Research on amide-containing isoquinoline derivatives provides insight into the structural aspects and properties of these compounds, including their interactions with acids and their fluorescence characteristics. Such studies can inform the development of compounds for use in materials science, particularly in the design of fluorescent materials or sensors (Karmakar et al., 2007).

Molecular Docking and Spectroscopy

A detailed vibrational study of a quinazolinone derivative using DFT and experimental techniques, coupled with molecular docking, suggests applications in drug design, particularly for compounds targeting specific proteins. This research approach can guide the optimization of compounds for enhanced binding affinity and specificity towards desired biological targets (El-Azab et al., 2016).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-16-7-8-17(2)20(13-16)26-22(29)15-31-23-19-5-3-4-6-21(19)28(24(30)27-23)14-18-9-11-25-12-10-18/h7-13H,3-6,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEGWHYWKIUXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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